

Application Note: Gas Chromatographic Analysis of Butanal Oxime

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Compound of Interest

Compound Name: Butanal oxime

Cat. No.: B12762041

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Abstract

This application note details a robust and reliable method for the quantitative analysis of **butanal oxime** using gas chromatography with flame ionization detection (GC-FID). The protocol provides a comprehensive workflow, including sample preparation, instrument parameters, and data analysis. This method is suitable for researchers, scientists, and professionals in drug development and chemical analysis who require accurate determination of **butanal oxime** in various matrices.

Introduction

Butanal oxime is an organic compound with applications in various industrial processes, including as an anti-skinning agent in paints and lacquers. Accurate and sensitive quantification of **butanal oxime** is crucial for quality control, process optimization, and safety assessment. Gas chromatography (GC) offers a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds like **butanal oxime**. This application note presents a detailed protocol for the GC-FID analysis of **butanal oxime**, adaptable for different sample types.

Experimental

Reagents and Materials

- **Butanal Oxime** (Standard)

- Methanol (GC grade)
- Dicyclohexylamine (Internal Standard - ISTD)
- Chromosorb 106 or Silica Gel (for air sampling)
- GC Vials and Caps
- Syringes and Syringe Filters

Instrumentation

A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column is required. The following conditions are recommended based on established methods for similar compounds and available data for **butanal oxime**.

Sample Preparation

The sample preparation method should be adapted based on the sample matrix. For the analysis of **butanal oxime** in air, the following solid-phase extraction method is recommended. For liquid samples, a direct "dilute and shoot" approach may be feasible after appropriate dilution with methanol.

- Air Sampling: A known volume of air is drawn through a sampling tube packed with Chromosorb 106 or silica gel using a calibrated pump.
- Desorption: The adsorbent material is transferred to a vial, and a precise volume of methanol is added to desorb the **butanal oxime**.
- Internal Standard Spiking: A known concentration of an internal standard, such as dicyclohexylamine, is added to the methanolic extract.
- Extraction: The vial is agitated to ensure complete extraction of the analyte.
- Filtration: The extract is filtered through a syringe filter into a GC vial for analysis.

GC Method Parameters

Parameter	Value
Column	OV-101 or similar non-polar capillary column
Column Dimensions	25 m x 0.20 mm ID, 0.10 µm film thickness
Carrier Gas	Helium or Nitrogen
Injector Type	Split/Splitless
Injector Temperature	250 °C
Oven Program	Initial Temperature: 50 °C, Ramp: 6 °C/min to 250 °C
Detector	Flame Ionization Detector (FID)
Detector Temperature	280 °C
Injection Volume	1 µL

Note: These parameters are a starting point and may require optimization for specific instruments and applications.

Results and Discussion

Under the specified GC conditions, **butanal oxime** is expected to elute with a retention index of approximately 793 on a non-polar column.^[1] The use of an internal standard corrects for variations in injection volume and instrument response, ensuring high precision and accuracy.

Quantitative Data

The following table summarizes the expected quantitative performance of the method, based on data from the closely related compound 2-butanone oxime, as specific data for **butanal oxime** is not readily available.^{[2][3][4]}

Parameter	Expected Value (based on 2-butanone oxime)
Limit of Detection (LOD)	~ 5-10 ng/mL
Limit of Quantification (LOQ)	~ 0.2 mg/m ³ (for a 40 L air sample)[2]
Linearity Range	~ 0.1 - 10 µg/mL
Recovery	84 - 93%
Relative Standard Deviation (RSD)	< 10%

Experimental Protocols

Preparation of Standard Solutions

- Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of **butanal oxime** and dissolve it in 100 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to cover the expected concentration range of the samples.
- Internal Standard Stock Solution (1000 µg/mL): Prepare a 1000 µg/mL stock solution of dicyclohexylamine in methanol.

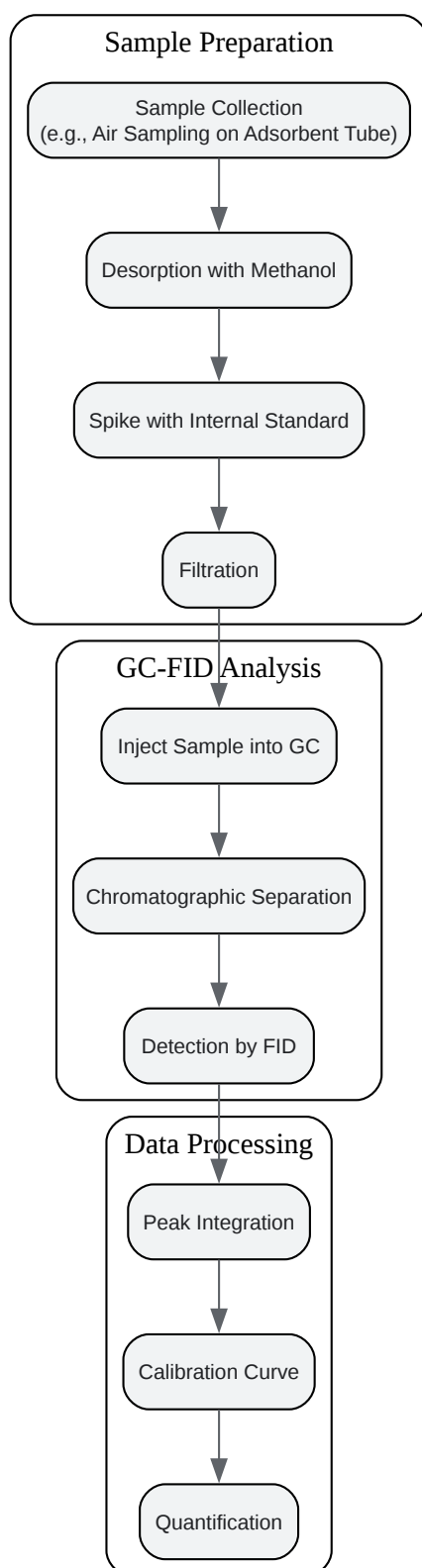
Calibration Curve

- Pipette a fixed volume of the internal standard stock solution into each working standard solution to achieve a constant ISTD concentration.
- Inject each calibration standard into the GC system.
- Construct a calibration curve by plotting the ratio of the peak area of **butanal oxime** to the peak area of the internal standard against the concentration of **butanal oxime**.

Sample Analysis

- Prepare the sample extract as described in the "Sample Preparation" section, including the addition of the internal standard.
- Inject the sample extract into the GC system.
- Identify the **butanal oxime** peak based on its retention time, which should correspond to the retention time of the standard.
- Calculate the ratio of the peak area of **butanal oxime** to the peak area of the internal standard.
- Determine the concentration of **butanal oxime** in the sample by using the calibration curve.

Visualization of Experimental Workflow



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Caption: Workflow for GC-FID analysis of **butanal oxime**.

Conclusion

The described GC-FID method provides a reliable and sensitive approach for the quantification of **butanal oxime**. The protocol is detailed and can be readily implemented in analytical laboratories. Proper validation of the method in the specific sample matrix is recommended to ensure data quality and accuracy.

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References

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